molecular formula C10H10N4OS B2907160 N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1493846-31-3

N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2907160
CAS No.: 1493846-31-3
M. Wt: 234.28
InChI Key: MCAYKFPWLBXBRA-UHFFFAOYSA-N
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Description

N-(3-(Methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound with potential applications in various fields of chemistry and pharmacology. Its unique structure combines a triazole ring with a methylthio phenyl group, which gives it distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 1st Route: Reacting 3-(methylthio)aniline with a suitable azide in the presence of a copper catalyst forms the triazole ring through a click chemistry reaction.

  • 2nd Route: A multi-step synthesis involving the initial formation of 3-(methylthio)phenyl azide, followed by a cycloaddition reaction with a carboxamide derivative.

Industrial Production Methods

Industrial methods could scale the synthesis using robust batch or continuous flow processes, emphasizing high yield, purity, and cost-effectiveness while considering environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound may undergo oxidative processes, possibly at the sulfur atom.

  • Reduction: Reduction reactions could involve the triazole ring or the carboxamide group.

  • Substitution: The phenyl and triazole rings may undergo electrophilic or nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution: Halogens, nucleophiles like amines or thiols.

Major Products

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines or reduced triazoles.

  • Substitution: Varied depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Used as a precursor or intermediate in complex organic syntheses.

Biology

Medicine

  • Investigated for its potential therapeutic properties, possibly acting on specific molecular targets.

Industry

  • Used in material science for creating polymers or coatings with unique properties.

Mechanism of Action

Mechanism

The mechanism by which N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects varies. It may interact with enzymes or receptors, altering biological pathways.

Molecular Targets and Pathways

Specific molecular targets could include enzymes containing sulfur or nitrogen binding sites, such as certain oxidoreductases or kinases.

Comparison with Similar Compounds

Comparison

  • Structural Analogs: Compounds with similar triazole or phenyl-methylthio groups.

  • Unique Properties:

List of Similar Compounds

  • 1H-1,2,3-Triazole-5-carboxamide

  • N-(3-Methylthio)phenylamine

  • 3-(Methylthio)phenyl azide

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Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-16-8-4-2-3-7(5-8)12-10(15)9-6-11-14-13-9/h2-6H,1H3,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAYKFPWLBXBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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